

Application Notes and Protocols for Measuring Oxygen Consumption Rate Following IM156 Treatment

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Compound of Interest

Compound Name: *Lixumistat hydrochloride*

Cat. No.: *B12421133*

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Introduction

IM156 is a potent, orally available small molecule of the biguanide class that acts as a direct inhibitor of mitochondrial protein complex I (PC1), a key component of the electron transport chain.[1][2] By inhibiting PC1, IM156 modulates oxidative phosphorylation (OXPHOS), leading to a decrease in mitochondrial respiration and ATP production.[3][4] This mechanism of action makes IM156 a promising therapeutic candidate for diseases dependent on mitochondrial metabolism, including certain cancers and fibrotic diseases.[2][4] A critical method for evaluating the efficacy and mechanism of action of IM156 is the measurement of the cellular oxygen consumption rate (OCR). This document provides detailed application notes and protocols for assessing the impact of IM156 on cellular OCR, primarily utilizing the Seahorse XF Analyzer.

Mechanism of Action of IM156

IM156's primary molecular target is the NADH:ubiquinone oxidoreductase (Complex I) of the mitochondrial respiratory chain. Inhibition of this complex disrupts the flow of electrons, thereby reducing the consumption of oxygen and the production of ATP through oxidative phosphorylation.[3] This energy stress leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5][6] Activated AMPK, in turn,

can influence a variety of downstream signaling pathways, including the mTOR pathway, to modulate cell growth, proliferation, and metabolism.[7]

Data Presentation

The following tables summarize the quantitative data regarding the effect of IM156 on cellular metabolism.

Table 1: In Vitro Potency of IM156

Parameter	Cell Line/System	Value	Reference
IC50 for OCR Inhibition	Human Pulmonary Fibroblasts (TGFβ-stimulated)	14.7 ± 0.1 μM	[4]
Potency vs. Metformin (AMPK Activation)	Cellular Assays	~60-fold more potent	[4]
IC50 for Complex I-dependent NADH oxidation	Purified bovine mitochondrial membranes	2.2 μM	[3]

Table 2: Recommended Dose Range from Clinical Studies

Study Phase	Population	Recommended Phase 2 Dose (RP2D)	Reference
Phase 1	Patients with advanced solid tumors	800 mg QD	[8]

Experimental Protocols

This section provides a detailed protocol for measuring the oxygen consumption rate in cultured cells treated with IM156 using a Seahorse XF Analyzer. This protocol is a synthesis of established Seahorse XF protocols and specific considerations for an OXPHOS inhibitor like IM156.[9][10][11][12][13][14]

Protocol: Measuring OCR in Cultured Cells after IM156 Treatment using Seahorse XF Analyzer

1. Materials

- Cells of interest (e.g., cancer cell line, primary fibroblasts)
- Cell culture medium and supplements
- IM156 (reconstituted in an appropriate vehicle, e.g., DMSO)
- Seahorse XF Cell Culture Microplates (24- or 96-well)
- Seahorse XF Calibrant
- Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
- Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
- Seahorse XF Analyzer

2. Cell Seeding

- The day before the assay, seed the cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density. The cell density should be optimized to yield a basal OCR within the linear range of the instrument.
- Ensure even cell distribution by gently swirling the plate.
- Incubate the plate overnight in a CO₂ incubator at 37°C.

3. Sensor Cartridge Hydration

- On the day before the assay, hydrate the Seahorse XF sensor cartridge.
- Add 200 µL of Seahorse XF Calibrant to each well of the utility plate.

- Place the sensor cartridge on top of the utility plate, ensuring the sensors are submerged.
- Incubate the hydrated cartridge in a non-CO2 incubator at 37°C overnight.

4. IM156 Treatment

- On the day of the assay, prepare fresh dilutions of IM156 in the Seahorse XF Assay Medium. Include a vehicle-only control.
- Remove the cell culture medium from the wells and wash once with pre-warmed Seahorse XF Assay Medium.
- Add the assay medium containing the desired concentrations of IM156 (or vehicle) to the wells.
- Incubate the plate in a non-CO2 incubator at 37°C for the desired pre-treatment time (e.g., 1-2 hours). This time may need to be optimized depending on the cell type and experimental question.

5. Seahorse XF Assay

- Load the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A) according to the manufacturer's instructions. These compounds will be injected sequentially during the assay to measure key parameters of mitochondrial function.
- Calibrate the Seahorse XF Analyzer with the sensor cartridge.
- Once calibration is complete, replace the calibrant plate with the cell culture plate containing the IM156-treated cells.
- Start the assay. The instrument will measure the basal OCR and then the OCR after the sequential injection of the mitochondrial inhibitors.

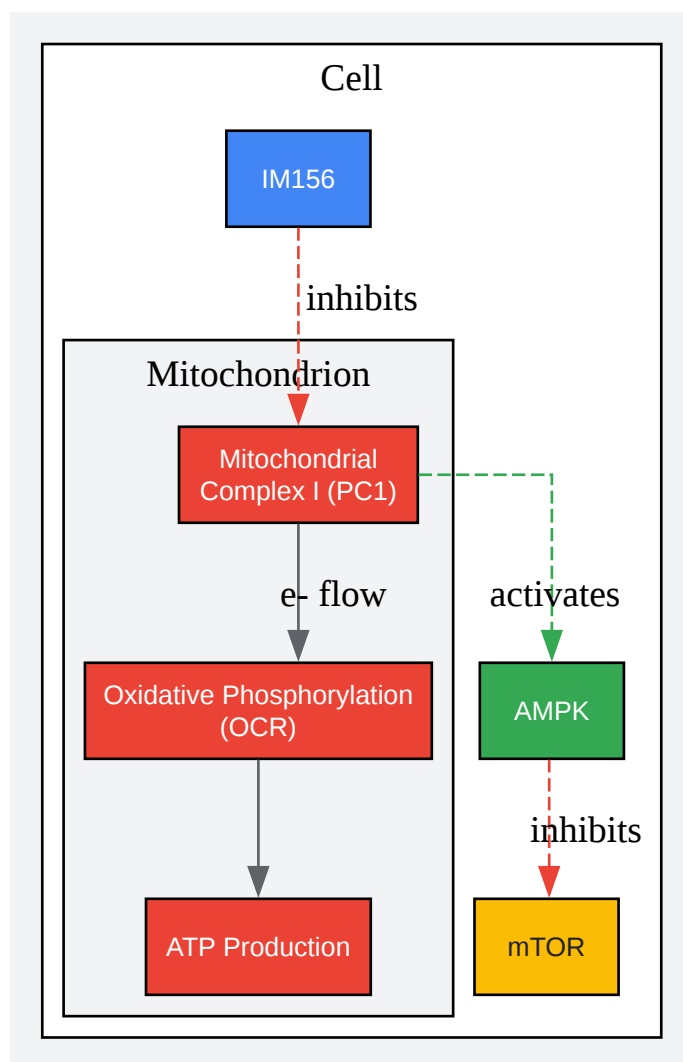
6. Data Analysis

- After the run, normalize the OCR data to cell number or protein concentration.

- Calculate the key parameters of mitochondrial respiration:
 - Basal Respiration: The baseline oxygen consumption rate.
 - ATP-linked Respiration: The decrease in OCR after the injection of Oligomycin (an ATP synthase inhibitor).
 - Maximal Respiration: The maximum OCR achieved after the injection of FCCP (an uncoupling agent).
 - Spare Respiratory Capacity: The difference between maximal and basal respiration.
 - Non-Mitochondrial Respiration: The remaining OCR after the injection of Rotenone/Antimycin A (Complex I and III inhibitors).
- Compare the OCR parameters between the vehicle-treated and IM156-treated groups.

Visualizations

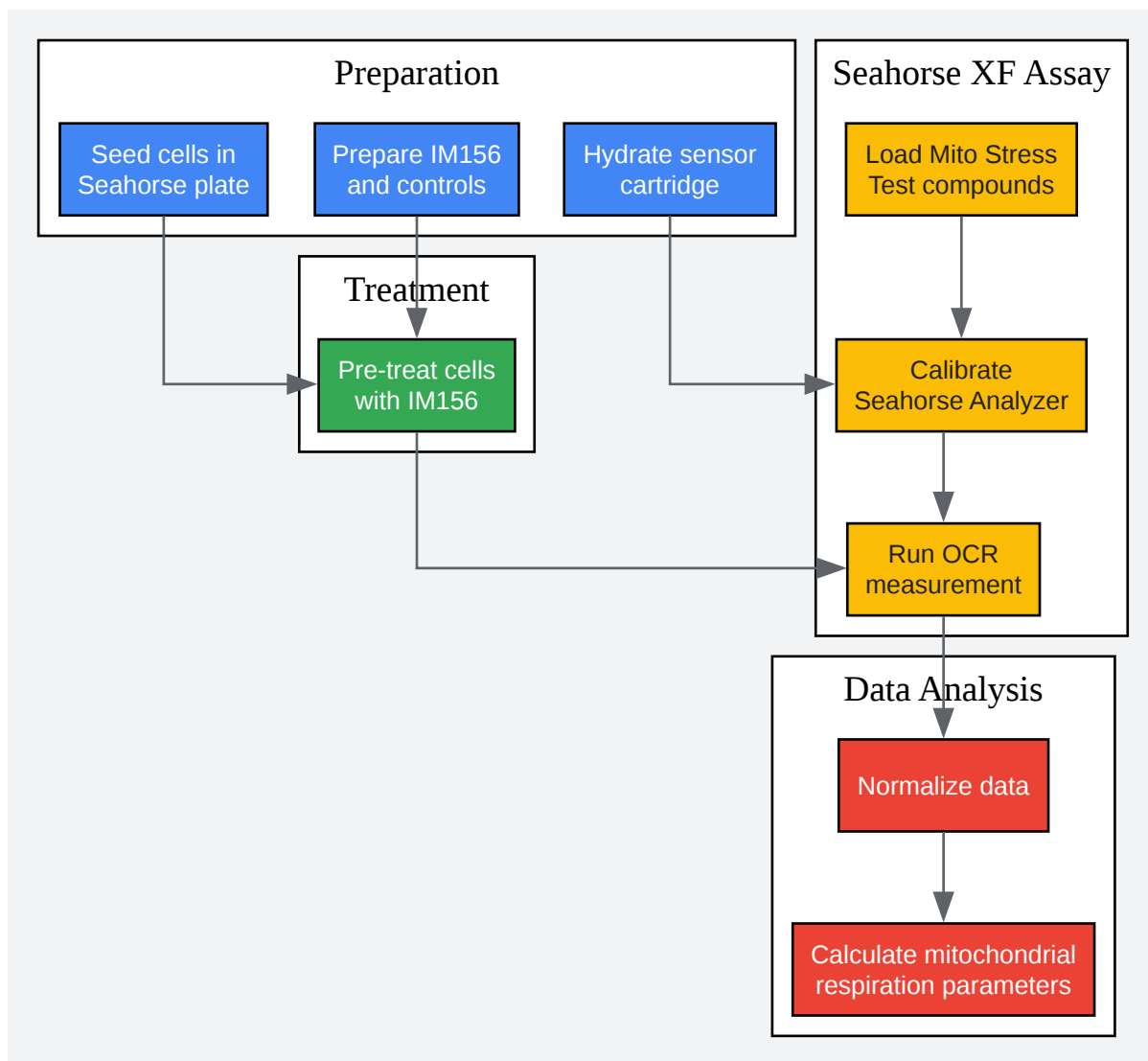
Signaling Pathway of IM156 Action



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Caption: Signaling pathway of IM156 action.

Experimental Workflow for Measuring OCR



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Caption: Experimental workflow for OCR measurement.

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